2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Overview
Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N5OS and its molecular weight is 408.3. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research on compounds with similar scaffolds, such as those involving triazole or chlorophenyl groups, often focuses on their synthesis and structural elucidation. For example, studies on the synthesis of formazans from Mannich bases of related compounds have demonstrated their potential as antimicrobial agents (Sah et al., 2014). This indicates a broad interest in exploring the chemical reactivity and possible applications of such structures in the development of new therapeutic agents.
Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been applied to characterize similar antiviral active molecules, providing insights into their stereo-electronic interactions and stability (Jenepha Mary et al., 2022). This type of analysis is crucial for understanding the molecular underpinnings that could influence the biological activity of such compounds.
Biological Activities
The exploration of new effective drugs often involves the investigation of novel synthetic methods and biological properties of compounds like 1,2,4-triazoles. Research in this area has led to the discovery of anti-exudative properties in a significant percentage of newly synthesized derivatives, highlighting their potential in medical applications (Chalenko et al., 2019).
Additionally, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus have been assessed, showing the potential to reduce viral replication (Wujec et al., 2011). This suggests a potential pathway for the development of antiviral agents based on the structural motifs found in the compound of interest.
Future Directions
Future research on this compound could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis process . Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety profile .
properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-13(19)3-2-4-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-7-12(18)8-6-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHDKFPDKPLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.